
Potassium (3,3-difluorocycloheptyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide is an organoboron compound that features a trifluoroborate group attached to a difluorocycloheptyl ring. This compound is part of a class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3,3-difluorocycloheptyl)trifluoroboranuide typically involves the reaction of a difluorocycloheptyl halide with a boron trifluoride source in the presence of a potassium base. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including potassium (3,3-difluorocycloheptyl)trifluoroboranuide, generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted boron compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor for the development of boron-containing drugs.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of potassium (3,3-difluorocycloheptyl)trifluoroboranuide involves the formation of a boron-carbon bond through the interaction of the trifluoroborate group with various electrophiles. This interaction facilitates the transfer of the boron moiety to the target molecule, enabling the formation of complex organic structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3,4-dichlorophenyltrifluoroborate
- Potassium (3-chlorophenyl)trifluoroborate
- Potassium (3,3-difluorocyclopentyl)trifluoroboranuide
Uniqueness
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide is unique due to its difluorocycloheptyl ring, which imparts distinct steric and electronic properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C7H11BF5K |
|---|---|
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
potassium;(3,3-difluorocycloheptyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF5.K/c9-7(10)4-2-1-3-6(5-7)8(11,12)13;/h6H,1-5H2;/q-1;+1 |
Clé InChI |
PGPGDWMQEWDAOQ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CCCCC(C1)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
![Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)
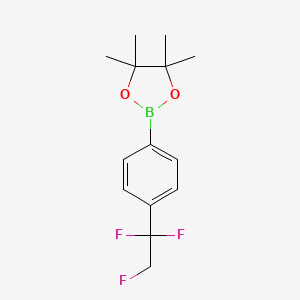
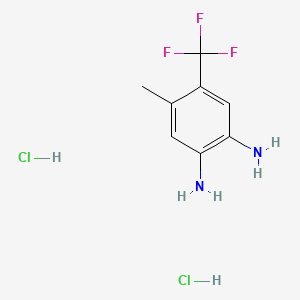
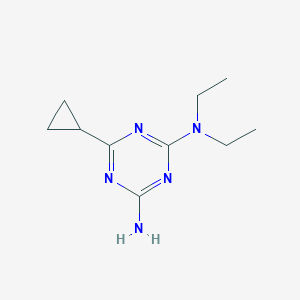
![1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B13492150.png)
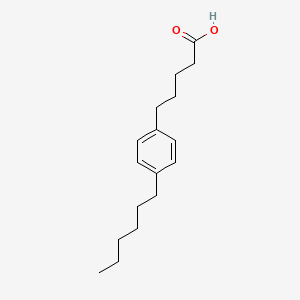
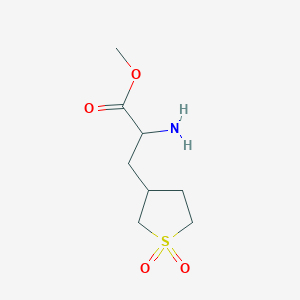
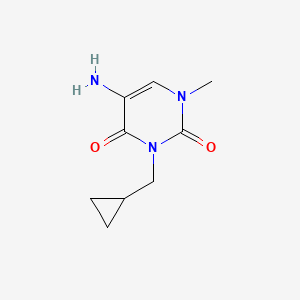
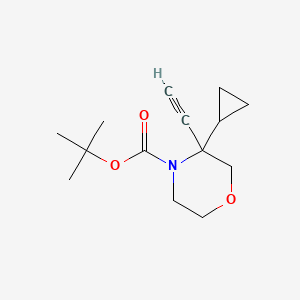
![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)
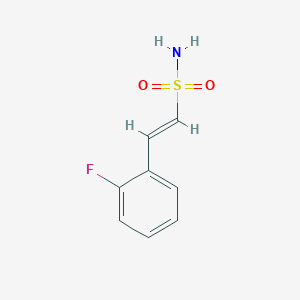
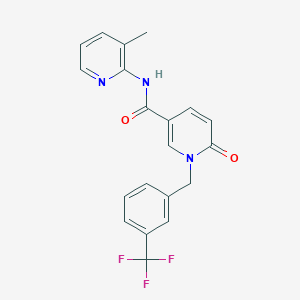
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)
